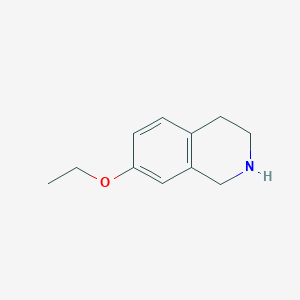

7-Ethoxy-1,2,3,4-tetrahydroisoquinoline

Description

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

7-ethoxy-1,2,3,4-tetrahydroisoquinoline |

InChI |

InChI=1S/C11H15NO/c1-2-13-11-4-3-9-5-6-12-8-10(9)7-11/h3-4,7,12H,2,5-6,8H2,1H3 |

InChI Key |

KBQUTZWNYWITQC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(CCNC2)C=C1 |

Origin of Product |

United States |

Preparation Methods

Classical Bischler-Napieralski Cyclization Approach

One of the most established methods involves the Bischler-Napieralski cyclization, which is a key step in constructing the tetrahydroisoquinoline ring system. In this approach:

- Starting Material : An appropriately substituted β-phenylethylamine derivative bearing a protected amino group.

- Procedure :

- The amine is first converted into an amide or related precursor.

- Cyclization is induced by dehydration using reagents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) under controlled heating.

- The ethoxy group at the 7-position is introduced either before or after ring closure, often via nucleophilic substitution on a suitable precursor or via alkylation of the aromatic ring.

Example : Synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]-7-ethoxy-1,2,3,4-tetrahydroisoquinoline involves alkylation of the aromatic ring with ethyl halides or related electrophiles, followed by cyclization under acidic conditions.

N-Alkylation of Tetrahydroisoquinoline Derivatives

This method involves the direct N-alkylation of pre-formed tetrahydroisoquinoline:

- Procedure :

- The tetrahydroisoquinoline core is prepared via cyclization.

- The 7-position is functionalized through nucleophilic substitution, often using ethyl halides (e.g., ethyl bromide or iodide) in the presence of bases like potassium carbonate or sodium hydride.

- Regioselectivity is achieved by protecting other reactive sites or by controlling reaction conditions.

Note : The regioselectivity of alkylation at the 7-position is challenging; thus, protecting groups or directing groups are frequently employed.

Modified Mannich-Type Reactions

Another route involves Mannich reactions, where:

- An aldehyde or ketone reacts with an amine and formaldehyde or other electrophiles to form aminoalkyl intermediates.

- These intermediates undergo cyclization to form the tetrahydroisoquinoline core.

- The ethoxy group at the 7-position can be introduced via nucleophilic substitution on the aromatic ring or through alkylation of a hydroxyl precursor.

Multistep Synthesis via Oxazole Intermediates

Research indicates the synthesis of derivatives involving oxazole intermediates, which are cyclized and subsequently functionalized at the 7-position:

- Procedure :

- Synthesis of oxazole derivatives via cyclization of amino acids or related precursors.

- Alkylation or substitution at the 7-position using halogenated compounds.

- Final deprotection and purification yield the target compound.

This approach allows for diversification of substituents at various positions, including the 7-position, with high regioselectivity.

Key Reagents and Conditions

| Method | Reagents | Conditions | Yield/Notes |

|---|---|---|---|

| Bischler-Napieralski Cyclization | POCl₃, PPA, heat | Reflux, controlled temperature | Moderate to high yield, regioselective |

| N-Alkylation | Ethyl halides, K₂CO₃ or NaH | Room temperature to reflux | Regioselectivity depends on protecting groups |

| Mannich Reaction | Formaldehyde, amines | Acidic or neutral conditions | Versatile for diversification |

| Oxazole Pathway | Cyclization of amino acids | Mild heating, cyclization agents | Allows for complex substitution patterns |

Research Findings and Data

Recent studies have demonstrated the efficacy of these methods:

- Yields : Ranging from 24% to 67%, depending on the route and substituents involved.

- Reaction Optimization : Use of protecting groups such as Boc or methyl carbamate enhances regioselectivity and yields.

- Functionalization : Introduction of the ethoxy group at the 7-position often involves nucleophilic substitution on halogenated intermediates or alkylation of hydroxyl precursors.

Summary of Synthesis Strategy

| Step | Description | Reagents | Notes |

|---|---|---|---|

| 1 | Formation of precursor amine or amide | Aromatic amines, acyl chlorides | Protecting groups may be used |

| 2 | Cyclization to form tetrahydroisoquinoline core | POCl₃, PPA, heat | Regioselective ring closure |

| 3 | Introduction of ethoxy group | Ethyl halides, nucleophilic substitution | Regioselective at 7-position |

| 4 | Final deprotection and purification | Acidic or basic conditions | Yield optimization |

Chemical Reactions Analysis

Types of Reactions

7-Ethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the ethoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, reduced tetrahydroisoquinoline compounds, and substituted isoquinoline derivatives .

Scientific Research Applications

7-Ethoxy-1,2,3,4-tetrahydroisoquinoline has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Ethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with neurotransmitter receptors, influencing signal transduction and cellular responses .

Comparison with Similar Compounds

Key Observations :

- Longer alkoxy chains (e.g., propoxy, butoxy) generally result in lower yields due to steric hindrance .

- Methoxy and ethoxy derivatives exhibit higher synthetic reproducibility compared to hydroxy-substituted analogs, which require protective group strategies .

Pharmacological Activity

Receptor Affinity and Selectivity

- Dopamine D3 Receptor (D3R) :

- Sigma-2 Receptor (σ2R) :

Enzyme Inhibition

- ADAMTS-4 Inhibition :

- Phenylethanolamine N-Methyltransferase (PNMT): 7-Hydroxy-THIQ (Ki = 8.7 μM) shows stronger PNMT inhibition than 7-Ethoxy-THIQ, likely due to hydrogen bonding with the enzyme’s hydrophilic pocket .

Antiproliferative and Antifungal Activity

- Antiproliferative Effects: C3-methylated THIQ derivatives (e.g., compound 6b in ) exhibit 10-fold higher potency against DU-145 prostate cancer cells (GI₅₀ = 220 nM) than non-methylated analogs. Ethoxy substitution may similarly enhance cytotoxicity by modulating tubulin binding .

- Antifungal Activity :

Metabolism and Toxicity

- Blood-Brain Barrier (BBB) Penetration :

- Neurotoxicity: N-Methylated 7-Ethoxy-THIQ may oxidize to neurotoxic isoquinolinium ions, akin to 1-methyl-4-phenylpyridinium (MPP⁺), but this risk is lower than for 6,7-dihydroxy derivatives .

Physicochemical Properties

| Property | 7-Ethoxy-THIQ | 7-Methoxy-THIQ | 7-Hydroxy-THIQ | 6,7-Dimethoxy-THIQ |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 207.3 | 193.2 | 179.2 | 223.3 |

| clogP | 1.9 | 1.5 | 0.8 | 2.1 |

| Solubility (mg/mL) | 0.12 | 0.18 | 0.45 | 0.09 |

| Melting Point (°C) | 98–102 | 105–108 | 210–215 | 115–118 |

Biological Activity

7-Ethoxy-1,2,3,4-tetrahydroisoquinoline (7-EtO-THIQ) is a derivative of the tetrahydroisoquinoline (THIQ) scaffold, which has gained attention due to its diverse biological activities. THIQ derivatives are known for their potential therapeutic effects, including antitumor, antibacterial, anti-inflammatory, and neuroprotective properties. This article reviews the biological activity of 7-EtO-THIQ, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Structure-Activity Relationship (SAR)

The biological activity of THIQ derivatives is significantly influenced by their structural features. The presence of various functional groups can modulate their pharmacological properties. For 7-EtO-THIQ:

- Ethoxy Group : Enhances lipophilicity and may influence receptor binding.

- Tetrahydroisoquinoline Core : Provides a scaffold for interactions with biological targets.

Research indicates that modifications on the THIQ scaffold can lead to varying degrees of activity against different biological targets. For instance, electron-donating and electron-withdrawing groups can affect the compound's interaction with enzymes and receptors involved in disease processes .

Antitumor Activity

7-EtO-THIQ has demonstrated promising antitumor activity in various studies. It has been shown to inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted its effectiveness against breast cancer cells, where it reduced cell viability in a dose-dependent manner .

Antibacterial Effects

The compound exhibits significant antibacterial activity against a range of pathogenic bacteria. In vitro studies have reported that 7-EtO-THIQ effectively inhibits the growth of Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membrane integrity .

Neuroprotective Properties

Neuroprotective effects have also been observed with 7-EtO-THIQ. It has been implicated in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's. This activity is attributed to its ability to modulate signaling pathways associated with neuronal survival .

Case Studies

-

Antitumor Study :

- Objective : Evaluate the cytotoxic effects of 7-EtO-THIQ on MCF-7 breast cancer cells.

- Methods : MTT assay was used to assess cell viability.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, indicating potential for further development as an anticancer agent.

-

Antibacterial Study :

- Objective : Assess the antibacterial efficacy against Staphylococcus aureus.

- Methods : Disk diffusion method was employed to determine inhibition zones.

- Results : Inhibition zones ranged from 15 mm to 25 mm depending on concentration, highlighting its potential as a therapeutic agent against bacterial infections.

-

Neuroprotection Study :

- Objective : Investigate the protective effects on SH-SY5Y neuronal cells under oxidative stress.

- Methods : Cells were treated with H2O2 and then exposed to varying concentrations of 7-EtO-THIQ.

- Results : The compound significantly reduced cell death and increased antioxidant enzyme levels compared to controls.

Table of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antitumor | High | Induces apoptosis and inhibits cell proliferation |

| Antibacterial | Moderate to High | Disrupts bacterial membrane integrity |

| Neuroprotective | Significant | Reduces oxidative stress and inflammation |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 7-Ethoxy-1,2,3,4-tetrahydroisoquinoline (7-Ethoxy-THIQ), and how do substituent positions influence yield?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as Pictet-Spengler cyclization or Bischler-Napieralski reactions, followed by selective ethoxylation at the 7th position. For example, analogous compounds like 7-fluoro-5-methoxy-THIQ derivatives require fluorination/methoxylation post-ring formation . Protecting groups (e.g., benzyl or acetyl) are often used to direct substituents to specific positions, as seen in the synthesis of 7-benzyloxy-6-methoxy-THIQ intermediates . Yield optimization depends on reaction temperature, solvent polarity (e.g., methanol or dichloromethane), and stoichiometric ratios of reagents like sodium hypochlorite in chlorination steps .

Q. How can researchers characterize 7-Ethoxy-THIQ and distinguish it from structurally similar analogs?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the ethoxy group’s position (e.g., <sup>1</sup>H-NMR δ ~3.5–4.0 ppm for OCH2CH3). Mass spectrometry (MS) provides molecular weight validation (e.g., C11H15NO for 7-Ethoxy-THIQ). Comparative analysis with analogs like 6,7-dimethoxy-THIQ (CAS 2328-12-3) highlights spectral differences in methoxy vs. ethoxy substituents . X-ray crystallography, though less common, resolves ambiguities in stereochemistry for salts like hydrochlorides .

Q. What is the role of the ethoxy group in modulating biological activity compared to other substituents (e.g., methoxy or hydroxy)?

- Methodological Answer : Ethoxy groups enhance lipophilicity and metabolic stability compared to hydroxy groups. For example, 7-methoxy-THIQ derivatives exhibit stronger receptor binding in neuropharmacological studies, while ethoxy analogs may prolong half-life in vivo due to reduced enzymatic cleavage . Structure-activity relationship (SAR) studies on 7-substituted THIQs should include assays comparing potency (e.g., IC50 values) across substituents .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side products during 7-Ethoxy-THIQ synthesis?

- Methodological Answer : Side products like over-alkylated or ring-opened byproducts arise from excessive reagent use or prolonged reaction times. For example, in the synthesis of 2-chloro-6,7-dimethoxy-THIQ, controlled addition of sodium hypochlorite at 0–5°C minimizes dihalogenation . High-performance liquid chromatography (HPLC) with UV detection helps monitor reaction progress, while column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) isolates pure products .

Q. How can contradictory pharmacological data for 7-substituted THIQs be resolved?

- Methodological Answer : Contradictions often stem from assay variability (e.g., cell vs. tissue models) or impurity interference. Reproducibility requires:

- Standardized purity thresholds (e.g., ≥95% by HPLC).

- Dose-response validation across multiple models (e.g., in vitro receptor binding vs. in vivo behavioral assays).

- Comparative studies with reference compounds like 6,7-dimethoxy-THIQ hydrochloride (CAS 2328-12-3) to benchmark activity .

Q. What strategies are effective for designing 7-Ethoxy-THIQ analogs with improved blood-brain barrier (BBB) penetration?

- Methodological Answer :

- LogP optimization : Ethoxy groups increase logP compared to polar substituents, but excessive hydrophobicity reduces solubility. Balance via introducing zwitterionic moieties (e.g., carboxylates) .

- Pro-drug approaches : Ethoxy-to-acetoxy conversion enhances BBB transit, followed by enzymatic hydrolysis in the brain .

- In silico modeling : Tools like Molecular Operating Environment (MOE) predict BBB permeability using descriptors like polar surface area (<60 Ų) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.